4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide
Overview
Description
4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a fluoro substituent, and a phenoxyphenyl group attached to the benzamide core
Preparation Methods
The synthesis of 4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-cyano-2-fluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-phenoxyaniline in the presence of a base such as triethylamine to yield the desired benzamide .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and cyano groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenoxy group can be oxidized to a phenol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield 4-amino-2-fluoro-N-(4-phenoxyphenyl)benzamide.
Scientific Research Applications
4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Studies focus on its efficacy and safety in treating various diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in studying biochemical pathways and molecular interactions, helping to elucidate mechanisms of action for various biological processes.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide: This compound also contains cyano and fluoro groups but differs in its overall structure and properties.
2-fluoro-N-(4-phenoxyphenyl)-N’-(4-trifluoromethylphenyl)propanediamide: This derivative includes a trifluoromethyl group, which can significantly alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-(4-phenoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-19-12-14(13-22)6-11-18(19)20(24)23-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBKTVNBWYFSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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